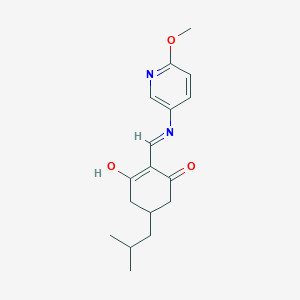
3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride
カタログ番号 B2939233
CAS番号:
102800-70-4
分子量: 134.61
InChIキー: HAGVBOVZONYHRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride” is a chemical compound with the IUPAC name 4-methyl-4,5-dihydro-1H-pyrrol-2-amine hydrochloride . It has a molecular weight of 134.61 .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, often involves condensation reactions . For instance, the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2.ClH/c1-4-2-5(6)7-3-4;/h2,4,7H,3,6H2,1H3;1H . This indicates that the compound has a pyrrole ring with a methyl group and an amine group attached.Chemical Reactions Analysis
Pyrrole compounds, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in oxidative cyclization reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学的研究の応用
Synthesis and Library Development
- A method for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component condensation of active methylene compounds, aldehydes, and amines has been developed. This approach allows for the creation of over 3000 pyrrolones, demonstrating the versatility and potential for extensive library development of compounds related to 3-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (Ryabukhin et al., 2012).
Chemical Reactions and Derivatives
- The polyfunctionalized pyrrole, 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, reacts with secondary amines by condensation with the 2-carbaldehyde to give methylene-substituted pyrroles. This highlights the potential for creating diverse derivatives of 3-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (Zaytsev et al., 2005).
Fundamental Structural Subunit in Biological Molecules
- Pyrrole derivatives, like 3-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, form the fundamental structural subunit for many important biological molecules such as heme and chlorophyll. This signifies their crucial role in biochemical processes and potential applications in biological research (Anderson & Liu, 2000).
Synthesis of Cyclic Dehydro-α-Amino Acid Derivatives
- An efficient synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones, related to 3-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, is reported. These cyclic dehydro-amino acid derivatives have potential applications in medicinal chemistry and drug development (Palacios et al., 2006).
Transformation and Reactivity
- A study on Schiff bases including pyrrole derivatives explores intramolecular hydrogen bonding and tautomerism, providing insights into the chemical reactivity and transformation of compounds like 3-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (Nazır et al., 2000).
Intermediate in Antibiotic Synthesis
- N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of the antibiotic premafloxacin, highlights the role of pyrrole derivatives in pharmaceutical synthesis and development (Fleck et al., 2003).
Safety and Hazards
特性
IUPAC Name |
3-methyl-3,4-dihydro-2H-pyrrol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-4-2-5(6)7-3-4;/h4H,2-3H2,1H3,(H2,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGVBOVZONYHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Amino-1-(4-fluorophenyl)triazole-4-carbothioamide
2319896-47-2
4-(Prop-2-en-1-yl)oxane-4-carbaldehyde
1935013-79-8

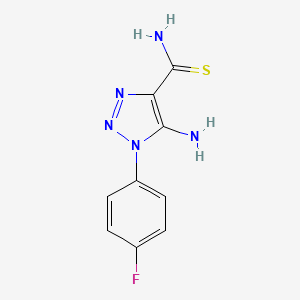
![N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2939152.png)
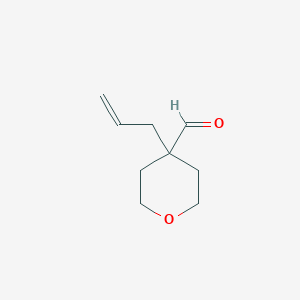
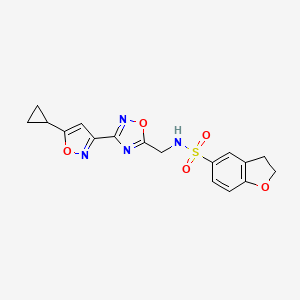
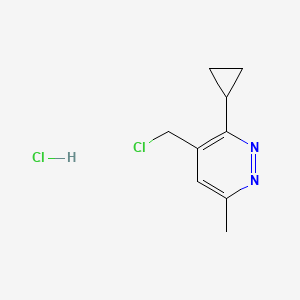
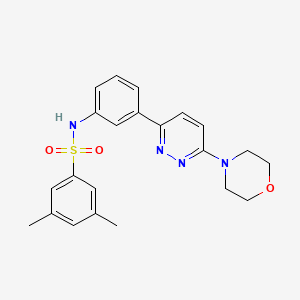
![4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2939159.png)
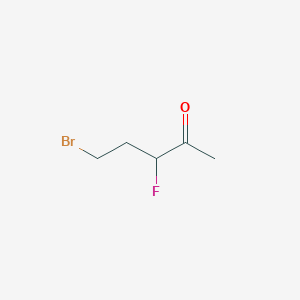
![N-[4-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2939163.png)

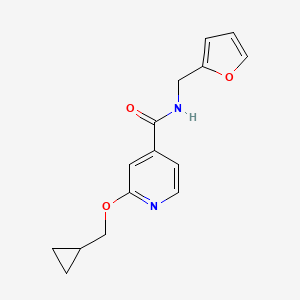
![{[3-(Propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2939170.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2939172.png)
